molecular formula C22H16Cl4FNO5 B12459206 2-(4-fluorophenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

2-(4-fluorophenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No.: B12459206
M. Wt: 535.2 g/mol
InChI Key: NCHZNWIQCPVGCM-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, a tetrachloro-dioxo-isoindolyl group, and a hexanoate ester, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl and tetrachloro-dioxo-isoindolyl intermediates, followed by esterification with hexanoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The fluorophenyl and tetrachloro-dioxo-isoindolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving fluorophenyl and tetrachloro-dioxo-isoindolyl groups.

    Industry: Possible use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the tetrachloro-dioxo-isoindolyl group could modulate the compound’s activity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-2-oxoethyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.

Properties

Molecular Formula

C22H16Cl4FNO5

Molecular Weight

535.2 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C22H16Cl4FNO5/c1-2-3-4-12(22(32)33-9-13(29)10-5-7-11(27)8-6-10)28-20(30)14-15(21(28)31)17(24)19(26)18(25)16(14)23/h5-8,12H,2-4,9H2,1H3

InChI Key

NCHZNWIQCPVGCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC(=O)C1=CC=C(C=C1)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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